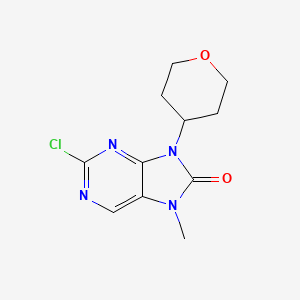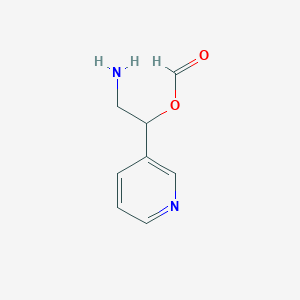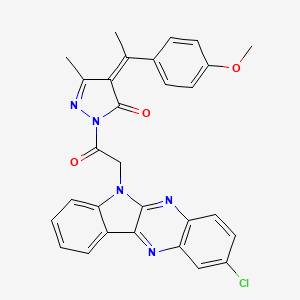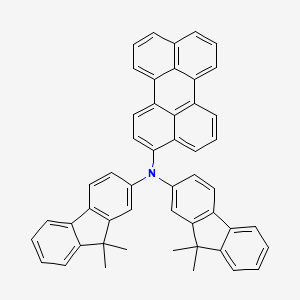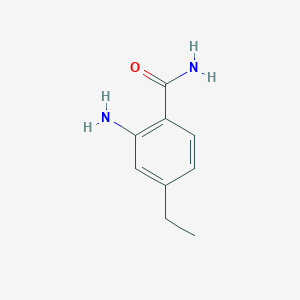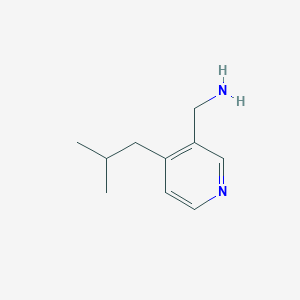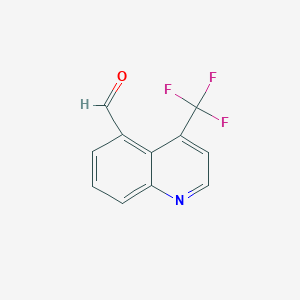
4-(Trifluoromethyl)quinoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)quinoline-5-carbaldehyde is an organic compound characterized by a quinoline ring substituted with a trifluoromethyl group at the 4-position and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the trifluoromethyl group via a Friedel-Crafts reaction. The final step involves the formylation of the quinoline ring to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 4-(Trifluoromethyl)quinoline-5-carboxylic acid
Reduction: 4-(Trifluoromethyl)quinoline-5-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(Trifluoromethyl)quinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism by which 4-(Trifluoromethyl)quinoline-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)quinoline-4-carbaldehyde
- 4-(Trifluoromethyl)quinoline-3-carbaldehyde
- 6-(Trifluoromethyl)quinoline-5-carbaldehyde
Comparison: 4-(Trifluoromethyl)quinoline-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C11H6F3NO |
|---|---|
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
4-(trifluoromethyl)quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-4-5-15-9-3-1-2-7(6-16)10(8)9/h1-6H |
Clé InChI |
MPSGKIHOLVIOOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


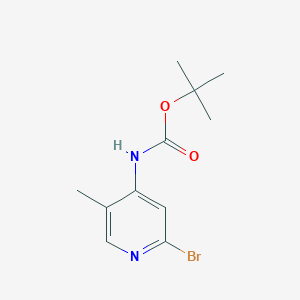
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
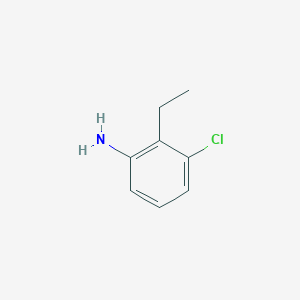
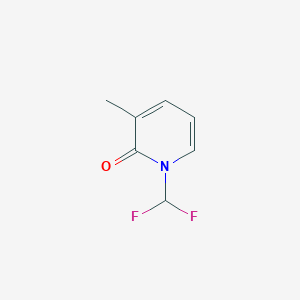
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
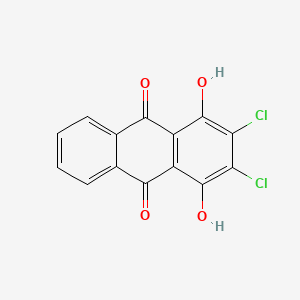

![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
